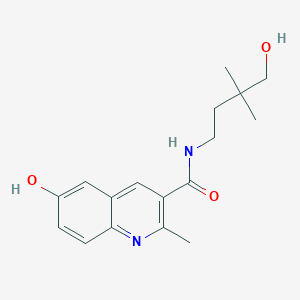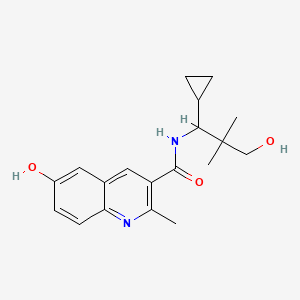![molecular formula C14H19BrN6O B7435251 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435251.png)
5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine is not well understood. However, studies have shown that it inhibits the activity of specific enzymes and signaling pathways that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound also affects the expression of specific genes and proteins that are involved in various cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine in lab experiments include its unique biochemical and physiological effects, its potential applications in medicinal chemistry, and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine. One of the significant directions is the development of new drugs based on this compound. Further studies are also needed to understand the mechanism of action and the specific enzymes and signaling pathways that are affected by this compound. Additionally, research can be conducted to explore the potential applications of this compound in other fields of scientific research.
Synthesis Methods
The synthesis of 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine involves several steps. The first step is the preparation of 5-bromo-6-methyl-4-chloropyrimidine, which is then reacted with 1-(2-morpholin-4-ylethyl)pyrazole-4-carboxaldehyde to obtain 5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification and isolation.
Scientific Research Applications
5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. This compound has shown promising results in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O/c1-11-13(15)14(17-10-16-11)19-12-8-18-21(9-12)3-2-20-4-6-22-7-5-20/h8-10H,2-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPQQAPHTNDRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN(N=C2)CCN3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)
![N-[(5-fluoro-1-benzothiophen-2-yl)methyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7435191.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)



![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![6-hydroxy-N-[[1-(2-hydroxyethyl)cyclopentyl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435257.png)
![6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7435272.png)
![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)